4-(2,4-Difluorophenoxy)butanoic acid
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Overview
Description
4-(2,4-Difluorophenoxy)butanoic acid is a synthetic organic compound belonging to the class of phenoxyalkanoic acids. These compounds are characterized by a phenyl ring linked to an alkanoic acid chain via an oxygen atom . The molecular formula of this compound is C10H10F2O3, and it has a molecular weight of 216.18 g/mol .
Mechanism of Action
Target of Action
The primary target of 4-(2,4-Difluorophenoxy)butanoic acid is broad-leaf weeds . This compound is a selective systemic phenoxy herbicide used to control many annual and perennial broad-leaf weeds in various crops .
Mode of Action
This compound disrupts transport systems and interferes with nucleic acid metabolism .
Biochemical Pathways
The compound’s mode of action involves the disruption of transport systems and interference with nucleic acid metabolism .
Pharmacokinetics
The compound is absorbed through foliage and readily translocated via symplasm (including phloem) to growing points where it accumulates . Susceptible species rapidly convert this product to the herbicidally active: 2,4-D .
Result of Action
The compound induces abnormal growth typical of growth-hormone herbicides . Symptoms include twisting, bending of stems and petioles; leaf curling and cupping, and development of abnormal tissues and secondary roots . Plant death occurs from growth abnormalities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenoxy)butanoic acid typically involves the reaction of 2,4-difluorophenol with butyric acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of butyric acid chloride to form the ester linkage. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps for purification and crystallization to ensure high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxides or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield peroxides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
4-(2,4-Difluorophenoxy)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of herbicides and other agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dichlorophenoxy)butanoic acid: This compound is similar in structure but has chlorine atoms instead of fluorine. It is also used as a herbicide.
2-(2,4-Difluorophenoxy)butanoic acid: This compound has a similar structure but with a different substitution pattern on the butanoic acid chain.
Uniqueness
4-(2,4-Difluorophenoxy)butanoic acid is unique due to the presence of fluorine atoms, which can significantly affect its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable molecule in various applications .
Properties
IUPAC Name |
4-(2,4-difluorophenoxy)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUNOOHLCXZVML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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